molecular formula C11H13N3S2 B2545043 3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325303-50-1

3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2545043
CAS No.: 1325303-50-1
M. Wt: 251.37
InChI Key: CRZSDDIBQGWBRF-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound featuring a spirocyclic core with a fused triazaspiro[4.5]decene system and a thiophene substituent. The spirocyclic architecture imparts conformational rigidity, which is often exploited in medicinal chemistry to enhance binding specificity and metabolic stability.

Properties

IUPAC Name

3-thiophen-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S2/c15-10-9(8-2-1-7-16-8)13-11(14-10)3-5-12-6-4-11/h1-2,7,12H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZSDDIBQGWBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=S)C(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization. The reaction is carried out by heating the mixture in aqueous sodium hydroxide, yielding the desired triazole-thione compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with biological targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural analogs of 3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, highlighting variations in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Data/Applications Reference
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione C₁₄H₁₆ClN₃S 293.81 R1 = 4-ClPh, R2 = Me Monoisotopic mass: 293.075
3-(4-Chlorophenyl)-8-isopropyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione C₁₆H₂₀ClN₃S 321.87 R1 = 4-ClPh, R2 = iPr Supplier: ChemSpider ID 34967864
3-(3-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₁₄H₁₅FN₂S 262.35 R1 = 3-FPh, R2 = H Available quantity: 16 mg
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione C₁₄H₁₇N₃S 259.38 R1 = Ph, R2 = Me CAS: 892299-50-2; Solubility: Limited (storage at 2–8°C)

Key Observations:

  • Substituent Effects on Molecular Weight: The introduction of halogenated aryl groups (e.g., 4-chlorophenyl or 3-fluorophenyl) increases molecular weight compared to non-halogenated analogs. For instance, the 4-chlorophenyl derivative (293.81 g/mol) is heavier than the phenyl analog (259.38 g/mol).
  • Spirocyclic Core Modifications: The number of nitrogen atoms in the spirocyclic system varies. For example, 3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a diazaspiro core (two nitrogens), whereas others feature a triazaspiro system (three nitrogens), which may alter electron distribution and hydrogen-bonding capacity.
  • Synthetic Accessibility: The 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione intermediate, a related compound, was synthesized in 85% yield via a fusion method, suggesting that analogous routes could be optimized for the target compound.

Functional and Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: The thiophene substituent in the target compound is electron-rich, contrasting with the electron-withdrawing chlorine or fluorine in analogs. This difference could modulate reactivity in cross-coupling reactions or interactions with biological targets.
  • Steric Effects: Bulkier substituents like isopropyl (in the 8-isopropyl analog) may hinder molecular packing or binding to enzymes, whereas smaller groups (e.g., methyl) offer a balance between stability and steric freedom.
  • Solubility and Stability: Limited solubility data for the phenyl analog (8-methyl-3-phenyl derivative) suggest challenges in aqueous formulation, which may extend to the thiophene analog unless hydrophilic groups are introduced.

Computational and Experimental Insights

  • Structural Analysis: Tools like SHELX and WinGX have been pivotal in resolving crystal structures of spirocyclic compounds, enabling precise determination of bond lengths and angles. For instance, the triazaspiro[4.5]decene core typically exhibits bond angles of ~109.5° at the spiro carbon, consistent with tetrahedral geometry.
  • Density Functional Theory (DFT): Methods such as the Colle-Salvetti correlation-energy formula could predict electronic properties (e.g., charge distribution on the thione sulfur), guiding synthetic optimization.

Biological Activity

3-(Thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound characterized by its unique spiro structure that incorporates a thiophene ring and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

  • Molecular Formula : C11_{11}H13_{13}N3_3S2_2
  • Molecular Weight : 251.4 g/mol
  • CAS Number : 1325303-50-1

Synthesis

The synthesis of this compound typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization under basic conditions. The general synthetic route can be summarized as follows:

  • Reactants : Thiophene-2-carbohydrazide + Haloaryl isothiocyanate
  • Conditions : Heating in aqueous sodium hydroxide
  • Product : this compound

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. Studies have shown that modifications to the triazole and thiophene rings can enhance the antimicrobial efficacy against a range of pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

  • Cell Line Studies : In vitro studies on MDA-MB-231 (breast cancer) and IGR39 (melanoma) cells demonstrated that derivatives of triazole-thione compounds exhibit varying degrees of cytotoxicity.
    CompoundIC50_{50} (μM)Cell Line
    Compound A10MDA-MB-231
    Compound B15IGR39
  • Mechanism of Action : The mechanism involves interaction with key enzymes and receptors within cancer cells, potentially leading to inhibition of tumor growth through targeted pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene and triazole rings. SAR studies have identified that:

  • Electron-donating groups enhance activity.
  • Steric hindrance can reduce binding affinity to biological targets.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a promising candidate for drug development in several therapeutic areas:

Potential Therapeutic Areas

  • Antimicrobial Agents : Due to its broad-spectrum activity against bacteria and fungi.
  • Anticancer Drugs : Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.
  • Neuroprotective Agents : Emerging research suggests potential neuroprotective effects that warrant further investigation.

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